Methyl beta-D-glucopyranoside
Overview
Description
Methyl beta-D-glucopyranoside is a glycoside derived from glucose. It is a significant compound in various biological and chemical processes due to its structural properties and reactivity. This compound is often used in biochemical studies to understand carbohydrate metabolism and enzyme specificity.
Mechanism of Action
Target of Action
Methyl Beta-D-Glucopyranoside (MBG) primarily targets enzymes such as Endoglucanase 5A in Bacillus agaradhaerens, Endoglucanase F in Clostridium cellulolyticum, and a possible cellulase CelA1 in Mycobacterium tuberculosis . These enzymes are involved in the breakdown of cellulose, a complex carbohydrate.
Mode of Action
MBG interacts with these enzymes by serving as a substrate. The enzymes cleave the glycosidic bonds in MBG, leading to the release of glucose units . This interaction can help understand the enzyme’s activity and specificity.
Biochemical Pathways
The primary biochemical pathway affected by MBG is the cellulose degradation pathway . When MBG is broken down by the target enzymes, glucose units are released, which can then enter glycolysis, a central metabolic pathway .
Pharmacokinetics
It is known that mbg is a small molecule, which suggests it may be absorbed and distributed in the body relatively easily . The metabolism and elimination of MBG are likely to involve enzymatic breakdown and renal excretion, respectively .
Result of Action
The molecular effect of MBG’s action is the breakdown of the compound into glucose units. On a cellular level, this can increase the availability of glucose for energy production. In organisms like Bacillus agaradhaerens and Clostridium cellulolyticum, this can support growth and survival .
Action Environment
The action of MBG is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. Moreover, the presence of other substrates or inhibitors can also impact the efficacy of MBG . Its stability might be affected by factors like light, heat, and pH .
Biochemical Analysis
Biochemical Properties
Methyl beta-D-glucopyranoside interacts with several enzymes and proteins. It is used as a substrate to identify, differentiate, and characterize beta-D-glucosidase(s) . The nature of these interactions is crucial for understanding the role of this compound in biochemical reactions.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been characterized as a major compound in the leaves of the alpine herb Geum montanum L., where it continuously accumulates during the lifespan of the leaves . It influences cell function by interacting with glucose and methanol molecules in the cytosol of cells .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound continuously accumulates during the lifespan of Geum montanum L. leaves, accounting for up to 20% of the soluble carbohydrates in aged overwintering leaves .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is synthesized in the cytosol of cells, directly from glucose and methanol molecules
Transport and Distribution
This compound is transported and distributed within cells and tissues. After being synthesized in the cytosol of cells, it is stored in the vacuole without being re-exported to the cytoplasm .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytosol and the vacuole of cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl beta-D-glucopyranoside can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. This process involves the formation of a glycosidic bond between the glucose molecule and the methanol, resulting in the production of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of enzymatic methods. Enzymes such as beta-glucosidase can catalyze the reaction between glucose and methanol, providing a more efficient and environmentally friendly production method .
Chemical Reactions Analysis
Types of Reactions: Methyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glycosidic bond, resulting in the formation of glucose and methanol.
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Substitution: this compound can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used.
Oxidation: Strong oxidizing agents such as nitric acid or enzymatic oxidation using glucose oxidase.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Hydrolysis: Glucose and methanol.
Oxidation: Gluconic acid derivatives.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
Methyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methyl alpha-D-glucopyranoside
- Methyl beta-D-thiogalactoside
- Methyl alpha-D-mannopyranoside
Comparison: Methyl beta-D-glucopyranoside is unique due to its specific beta-glycosidic linkage, which influences its reactivity and interaction with enzymes. Compared to methyl alpha-D-glucopyranoside, the beta form has different spatial orientation, affecting its binding affinity and hydrolysis rate by beta-glucosidase . Methyl beta-D-thiogalactoside and methyl alpha-D-mannopyranoside have different sugar moieties, leading to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-XUUWZHRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883559 | |
Record name | Methyl beta-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methyl beta-D-glucopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
709-50-2 | |
Record name | Methyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Glucopyranoside, methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl beta-D-glucopyranoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01642 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | .beta.-D-Glucopyranoside, methyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl beta-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl β-D-glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl beta-D-glucopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108 - 110 °C | |
Record name | Methyl beta-D-glucopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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